(R)-Methyl Azetidine-2-carboxylate Hydrochloride
Description
(R)-Methyl Azetidine-2-carboxylate Hydrochloride (CAS: 162698-26-2) is a chiral azetidine derivative with the molecular formula C₅H₉NO₂·HCl and a molecular weight of 151.59 g/mol. It consists of a four-membered azetidine ring substituted with a methyl ester group at the 2-position and exists as a hydrochloride salt to enhance solubility and stability . This compound is utilized in pharmaceutical research, particularly as a precursor for synthesizing bioactive molecules or studying enzyme interactions due to its structural mimicry of proline .
Properties
IUPAC Name |
methyl (2R)-azetidine-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c1-8-5(7)4-2-3-6-4;/h4,6H,2-3H2,1H3;1H/t4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHBGZKNRAUKEF-PGMHMLKASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1CCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30738783 | |
| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647854-63-5 | |
| Record name | Methyl (2R)-azetidine-2-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30738783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-Methyl azetidine-2-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-Methyl Azetidine-2-carboxylate Hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another approach involves the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation .
Industrial Production Methods: Industrial production methods for ®-Methyl Azetidine-2-carboxylate Hydrochloride often leverage scalable and efficient synthetic routes. These methods may include the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters is crucial for large-scale production.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes controlled hydrolysis under acidic or basic conditions:
Hydrolysis preserves the azetidine ring integrity while converting the methyl ester to carboxylic acid or carboxylate, critical for further functionalization .
Substitution Reactions
The azetidine nitrogen participates in nucleophilic substitutions:
N-Alkylation
-
Reagent: Benzyl bromide (1.3 eq), LDA (1.2 eq) at −78°C
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Product: N-Benzyl-(R)-methyl azetidine-2-carboxylate
N-Arylation
-
Reagent: Aryl iodides, Pd(OAc)₂/Xantphos, K₃PO₄ (100°C)
Ring-Opening Reactions
The strained azetidine ring undergoes selective cleavage:
| Reagent | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| HCl (conc.) | Reflux, 6h | γ-Chloroamine derivative | >95% | |
| NaCNBH₃ | MeOH, 25°C | Pyrrolidine analog | 82% |
Ring-opening reactions leverage the compound’s 25 kcal/mol ring strain , with pathways controlled by electronic (HCl) vs reductive (NaCNBH₃) conditions .
Oxidation and Reduction
The ester group directs redox transformations:
Oxidation
Reduction
Stereochemical Transformations
The (R)-configuration influences reaction outcomes:
Scientific Research Applications
Synthetic Chemistry Applications
2.1 As a Building Block for Pharmaceutical Synthesis
The azetidine ring structure allows (R)-Methyl Azetidine-2-carboxylate Hydrochloride to act as a precursor for synthesizing complex molecules. Its derivatives are utilized in creating bioactive compounds, particularly those targeting various biological pathways. For instance, azetidine derivatives have been explored for their potential as angiotensin-converting enzyme inhibitors, which can be beneficial in treating hypertension and other cardiovascular diseases .
2.2 Versatility in Synthetic Strategies
Recent studies have highlighted the compound's utility in various synthetic methodologies, including:
- Peptidomimetics : The incorporation of azetidine into peptide-like structures enhances the stability and bioavailability of peptide drugs.
- Nucleic Acid Chemistry : Azetidines serve as surrogates for amino acids in nucleic acid analogs, contributing to the development of novel therapeutics targeting RNA and DNA .
- Catalytic Processes : The compound has been employed in catalytic reactions such as Henry, Suzuki, and Michael additions, showcasing its ability to facilitate complex transformations efficiently .
Case Studies
3.1 Development of Antibacterial Agents
A study demonstrated the synthesis of azetidine-3-carboxylic acid esters from this compound using various nucleophiles. These compounds were tested for antibacterial activity, revealing promising results against specific bacterial strains . This highlights the potential of azetidine derivatives in developing new antibiotics.
3.2 Inhibition Studies on Viral Enzymes
Research involving this compound has shown its effectiveness in inhibiting viral enzymes such as the SARS-CoV-2 Mac1 ADP-ribosylhydrolase. Compounds derived from this azetidine exhibited dose-dependent inhibition, suggesting their potential as antiviral agents . This application underscores the importance of exploring azetidines in combating viral infections.
Safety and Handling Considerations
This compound is classified with several safety warnings:
- Causes skin irritation (H315)
- Causes serious eye irritation (H319)
- May cause respiratory irritation (H335) .
Proper handling protocols must be followed to mitigate exposure risks during synthesis and application.
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of ®-Methyl Azetidine-2-carboxylate Hydrochloride involves its incorporation into proteins, where it mimics the amino acid proline. This incorporation can lead to protein misfolding and disruption of normal protein function . The compound targets specific molecular pathways involved in protein synthesis and degradation, making it a valuable tool for studying these processes.
Comparison with Similar Compounds
Structural Analogs and Stereoisomers
The compound is compared to analogs with modifications in stereochemistry, ester groups, or salt forms:
| Compound Name | Molecular Formula | Molecular Weight | Similarity Score | Key Features |
|---|---|---|---|---|
| (R)-Methyl Azetidine-2-carboxylate HCl | C₅H₉NO₂·HCl | 151.59 | - | Methyl ester, R-configuration, HCl salt |
| (S)-Azetidine-2-carboxylic acid HCl | C₄H₇NO₂·HCl | 137.57 | 0.73 | Free carboxylic acid, S-configuration, HCl |
| (R)-Azetidine-2-carboxylic acid HCl | C₄H₇NO₂·HCl | 137.57 | 0.73 | Free carboxylic acid, R-configuration, HCl |
| Methyl Piperidine-2-carboxylate HCl | C₇H₁₃NO₂·HCl | 191.64 | 0.81 | Six-membered piperidine ring, methyl ester |
- Key Differences: Steric Effects: The (R)-configuration in the target compound may enhance binding specificity compared to the (S)-isomer in chiral environments . Salt Form: Hydrochloride salts improve aqueous solubility, critical for in vivo applications .
Ring Size Variants
- Azetidine vs. Piperidine Derivatives :
- Azetidine (four-membered ring) exhibits higher ring strain (~20–25 kcal/mol) compared to piperidine (six-membered ring, minimal strain). This strain increases reactivity, making azetidine derivatives more prone to ring-opening reactions .
- Biological Impact : Azetidine-2-carboxylate acts as a proline analog, inhibiting prolyl-tRNA synthetase and causing proteotoxic stress, while piperidine derivatives are less likely to mimic proline due to conformational differences .
Functional Group Modifications
- Ester vs. Carboxylic Acid :
- The methyl ester in the target compound serves as a prodrug, hydrolyzing in vivo to the active carboxylic acid form. This modification enhances cell membrane permeability .
- In contrast, azetidine-2-carboxylic acid (free acid) directly interferes with protein synthesis by competing with proline during tRNA charging .
Salt Forms and Solubility
- Hydrochloride salts of azetidine derivatives generally exhibit higher water solubility than free bases. For example: (R)-Methyl Azetidine-2-carboxylate HCl: Soluble in methanol, THF, and water . Tert-butyl azetidine-2-carboxylate HCl (CAS: 2413848-44-7): Lower solubility due to the bulky tert-butyl group .
Biological Activity
(R)-Methyl Azetidine-2-carboxylate Hydrochloride is a compound with significant potential in medicinal chemistry due to its structural characteristics and biological activity. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound features a five-membered azetidine ring and a carboxylate group, contributing to its reactivity and biological activity. The hydrochloride form enhances its solubility in water, facilitating laboratory handling and biological assays. The compound's molecular formula is .
The azetidine ring structure is commonly found in biologically active molecules, allowing this compound to influence various biological pathways. Its incorporation into peptides can modify protein synthesis, affecting enzyme activity and cellular processes. This modification may alter binding affinities with receptors or enzymes, providing insights into drug design mechanisms .
Interaction Studies
Recent studies have shown that this compound can interact with several biomolecules, potentially impacting their function. For instance, it has been observed to affect protein structure and function due to its structural similarity to naturally occurring amino acids like L-proline .
Comparative Analysis of Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals its unique properties:
| Compound | Structure Type | Biological Activity |
|---|---|---|
| This compound | Chiral derivative of azetidine | Modifies protein synthesis |
| L-Proline | Naturally occurring amino acid | Essential for collagen formation |
| Azetidine-2-carboxylic Acid | Non-protein amino acid | Influences protein incorporation |
| (S)-Methyl Azetidine-2-carboxylate Hydrochloride | Enantiomer of (R) | Potentially different effects |
This table illustrates the distinctiveness of this compound in its class, particularly regarding its chiral configuration and resultant biological effects .
Case Studies
- Protein Synthesis Modulation : In vitro studies have demonstrated that the incorporation of this compound into peptide chains can lead to altered folding patterns and functional properties of proteins. This suggests potential applications in designing novel therapeutics targeting specific diseases .
- Enzyme Activity Influence : Research indicates that this compound may modulate the activity of certain enzymes involved in metabolic pathways. For example, studies have shown that it can enhance or inhibit enzyme functions depending on the context of its use, indicating its versatility as a biochemical tool .
- Drug Development Precursor : As a building block for more complex molecules, this compound is being explored for developing new therapeutic agents. Its reactivity allows for further chemical transformations that could lead to compounds with specific therapeutic properties .
Q & A
Q. What are the recommended storage conditions for (R)-Methyl Azetidine-2-carboxylate Hydrochloride to ensure stability?
Answer: For optimal stability, store the compound in a tightly sealed, moisture-free container. Recommended conditions include:
- Powder : -20°C for up to 3 years.
- In solvent : -80°C for up to 1 year.
Avoid exposure to humidity and temperature fluctuations, as hydrolysis or decomposition may occur. These protocols align with best practices for structurally similar hydrochlorides, such as Methyl 2-amino-2-cyclopropylacetate Hydrochloride .
Q. What spectroscopic methods are employed for structural elucidation of this compound?
Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR) : To confirm stereochemistry and functional groups (e.g., azetidine ring integrity).
- Infrared (IR) Spectroscopy : For identifying carboxylate and methyl ester vibrations.
- Mass Spectrometry (MS) : To verify molecular weight (e.g., ESI-MS for protonated ions).
Reference standards for related hydrochlorides, such as Tizanidine Hydrochloride, emphasize the need for high-resolution data to distinguish stereoisomers .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Answer:
- Use personal protective equipment (PPE) : Gloves, lab coats, and eye protection.
- Work in a well-ventilated area or fume hood to avoid inhalation of aerosols.
- Follow protocols for hydrochloride salts, such as avoiding static discharge and grounding equipment .
Refer to Safety Data Sheets (SDS) for azetidine derivatives like Azetidine-3-carboxylic Acid, which highlight similar hazards (e.g., skin/eye irritation) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data for this compound across studies?
Answer: Contradictions may arise due to:
- Enantiomeric purity : Verify using chiral HPLC (e.g., methods for Tizanidine Hydrochloride ).
- Assay variability : Standardize conditions (e.g., pH, temperature) for enzymatic or cellular assays.
- Species-specific responses : Compare results across models (e.g., plant vs. mammalian systems) .
Cross-validation with orthogonal assays (e.g., growth inhibition in Arabidopsis vs. prolyl-tRNA synthetase inhibition assays) is critical .
Q. What experimental approaches are used to study the inhibition of prolyl-tRNA synthetase by azetidine carboxylate derivatives?
Answer:
- Enzymatic assays : Measure IC₅₀ values using purified prolyl-tRNA synthetase and radiolabeled substrates.
- Growth inhibition studies : Assess phytotoxicity in Arabidopsis thaliana (e.g., root elongation assays) .
- Structural modeling : Compare binding affinities of (R)- vs. (S)-enantiomers using computational tools.
Refer to Lee et al. (2016), who demonstrated low amino acid specificity in cytosolic prolyl-tRNA synthetase as a mechanism for growth inhibition .
Q. How can HPLC parameters be optimized to quantify impurities in this compound?
Answer: Key parameters include:
| Parameter | Recommendation |
|---|---|
| Column | C18 reverse-phase (e.g., 250 mm × 4.6 mm) |
| Mobile Phase | Acetonitrile:buffer (e.g., 0.1% TFA) gradient |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210–220 nm |
| Adapt methods from Tizanidine Hydrochloride analysis, which emphasize baseline separation of impurities . Validate with spiked impurity standards (e.g., articaine derivatives ). |
Q. What are the key considerations in designing in vivo pharmacokinetic studies for this compound?
Answer:
- Dose conversion : Adjust for species differences (e.g., mg/kg for rodents vs. primates).
- Formulation stability : Use solvents like saline with <5% DMSO to prevent precipitation .
- Sampling intervals : Frequent plasma collection to capture rapid clearance phases.
Reference protocols for similar hydrochlorides, such as Methyl 3-amino-2-[(4-hydroxyphenyl)methyl]propanoate Hydrochloride, which outline tissue distribution and metabolite profiling .
Q. How is enantiomeric purity validated during the synthesis of this compound?
Answer:
- Chiral chromatography : Use columns like Chiralpak IA or IB with hexane:isopropanol mobile phases.
- Polarimetry : Compare specific rotation values to literature data (e.g., rac-methyl cyclopropane derivatives ).
- NMR with chiral shift reagents : Europium complexes to distinguish enantiomers.
Advanced methods for stereochemical analysis, such as X-ray crystallography, may be required for absolute configuration confirmation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
